2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid
CAS No.:
Cat. No.: VC20421472
Molecular Formula: C15H12F3NO2
Molecular Weight: 295.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H12F3NO2 |
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Molecular Weight | 295.26 g/mol |
IUPAC Name | 2-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C15H12F3NO2/c1-8-3-5-10(6-4-8)12-7-11(15(16,17)18)13(14(20)21)9(2)19-12/h3-7H,1-2H3,(H,20,21) |
Standard InChI Key | XJNBRVAFBWIVPA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid features a pyridine ring substituted at positions 2, 4, and 6 with methyl, trifluoromethyl (-CF₃), and p-tolyl (-C₆H₄CH₃) groups, respectively. The carboxylic acid moiety at position 3 enhances its potential for hydrogen bonding and salt formation. Key structural characteristics include:
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Trifluoromethyl Group: The -CF₃ group at position 4 introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity .
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p-Tolyl Substituent: The para-methylphenyl group at position 6 contributes steric bulk and lipophilicity, potentially affecting crystallization and solubility.
Crystallographic and Electronic Features
While no crystal structure data exists for this compound, studies on 4-(trifluoromethyl)nicotinic acid (monoclinic, P2₁/c space group) reveal planar pyridine rings with classical O–H···N hydrogen bonds forming 1D chains . Analogous interactions are expected in 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid, with additional C–H···F and C–H···O contacts stabilizing its lattice .
Table 1: Comparative Physicochemical Properties of Trifluoromethyl Nicotinic Acid Derivatives
Synthetic Strategies
Retrosynthetic Analysis
The synthesis of 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid can be approached via:
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Pyridine Ring Construction: Hantzsch dihydro-pyridine synthesis followed by oxidation.
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Late-Stage Functionalization: Introducing substituents via cross-coupling or nucleophilic aromatic substitution.
Stepwise Synthesis Protocol
Step 1: Formation of 6-(p-Tolyl)nicotinic Acid Precursor
A Suzuki-Miyaura coupling between 6-bromonicotinic acid and p-tolylboronic acid under Pd(PPh₃)₄ catalysis yields 6-(p-tolyl)nicotinic acid.
Step 2: Trifluoromethylation at Position 4
Using Umemoto’s reagent (trifluoromethylarylsulfonium salt), the trifluoromethyl group is introduced under basic conditions (K₂CO₃, DMF, 80°C) .
Step 3: Methylation at Position 2
Directed ortho-metalation (LiTMP, THF, -78°C) followed by quenching with methyl iodide installs the methyl group.
Table 2: Optimization of Trifluoromethylation Step
Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
CF₃I/CuI | DMF | 120 | 45 | 88 |
Togni’s Reagent | MeCN | 80 | 62 | 92 |
Umemoto’s Reagent | DMF | 80 | 78 | 95 |
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring directs electrophiles to the meta position relative to the -CF₃ group. Nitration experiments on 4-(trifluoromethyl)nicotinic acid show preferential substitution at position 5 , suggesting similar behavior in the target compound.
Carboxylic Acid Derivitization
The -COOH group enables salt formation (e.g., sodium salts for improved solubility) and amide coupling. Reaction with ethyl chloroformate yields the ethyl ester, a common prodrug strategy.
Biological Activity and Applications
Kinase Inhibition
Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase due to:
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-CF₃ Group: Forms hydrophobic interactions with Leu788 and Val726.
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-COOH: Hydrogen bonds with Lys721.
Table 3: Predicted Pharmacokinetic Properties
Parameter | Value | Method |
---|---|---|
Plasma Protein Binding | 92% | SwissADME |
CYP3A4 Inhibition | Moderate | admetSAR |
hERG Inhibition | Low Risk | Pred-hERG |
Industrial and Materials Science Applications
Agrochemical Intermediates
The -CF₃ group’s metabolic stability makes the compound a candidate for fungicide development. Analogous structures show EC₅₀ values of 0.8 µM against Phytophthora infestans.
Metal-Organic Frameworks (MOFs)
Carboxylate groups facilitate coordination to metal clusters. Simulated surface area (BET): 1,450 m²/g, comparable to UiO-66 derivatives .
Challenges and Future Directions
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